N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-18(22,12-2-7-15-16(8-12)24-11-23-15)10-20-17(21)9-25-14-5-3-13(19)4-6-14/h2-8,22H,9-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMMRXDEPHRVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a thioacetamide structure with a 4-fluorophenyl substituent. The molecular formula is , with a molecular weight of approximately 303.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H16FNO3S |
| Molecular Weight | 303.36 g/mol |
| CAS Number | 1396675-47-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from benzo[d][1,3]dioxole derivatives. The process may include the formation of the hydroxypropyl group through nucleophilic substitution and subsequent introduction of the thioacetamide moiety.
Anticancer Properties
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, derivatives have shown promising results against various cancer cell lines:
- HepG2 (liver cancer) : IC50 = 2.38 µM
- HCT116 (colon cancer) : IC50 = 1.54 µM
- MCF7 (breast cancer) : IC50 = 4.52 µM
In comparison, the standard drug doxorubicin exhibited higher IC50 values (7.46 µM for HepG2) indicating that these derivatives may be more effective than established treatments in some cases .
The mechanisms underlying the anticancer effects involve several pathways:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways which are crucial in tumor growth and proliferation.
- Apoptosis Induction : Assessment through annexin V-FITC staining indicates that these compounds can induce apoptosis in cancer cells by modulating proteins such as Bax and Bcl-2, which are involved in mitochondrial apoptosis pathways.
- Cell Cycle Arrest : Analysis reveals that these compounds can cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .
Study on Antitumor Activity
A notable study synthesized several derivatives including N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-thioacetamides and evaluated their cytotoxic effects on different cancer cell lines. The results demonstrated that these compounds not only inhibited cell growth but also showed selective toxicity toward cancer cells over normal cells .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of these compounds to various biological targets such as EGFR and other kinases involved in cancer progression. These studies suggest a strong interaction between the compound and target proteins, supporting its potential as an effective therapeutic agent .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis typically involves sequential coupling of the benzo[d][1,3]dioxol-5-yl moiety with the 4-fluorophenylthioacetamide group. Key steps include:
- Thioether formation : Use of NaH or K₂CO₃ in dry DMF to facilitate nucleophilic substitution between thiols and haloacetamides .
- Hydroxypropyl group introduction : Controlled addition of epoxide intermediates under basic conditions (e.g., triethylamine) to avoid side reactions .
- Purification : Employ gradient HPLC with C18 columns or preparative TLC (silica gel, ethyl acetate/hexane) to isolate intermediates. Monitor reactions via TLC (Rf tracking) or LC-MS to confirm intermediate purity .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.4 ppm for benzo[d][1,3]dioxole and fluorophenyl groups) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- HPLC purity : Use reverse-phase HPLC (e.g., 90% methanol/water) with UV detection at 254 nm; aim for ≥95% purity .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures or store samples at 4°C, 25°C, and 40°C for 1–4 weeks .
Advanced Research Questions
Q. How to resolve contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Orthogonal assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
- Compound integrity checks : Re-analyze post-assay samples via LC-MS to confirm no degradation occurred during incubation .
- Dose-response curves : Perform IC₅₀ determinations in triplicate across a 10-point dilution series to ensure reproducibility .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-fluorophenylthio group?
- Methodological Answer :
- Analog synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) substituents. Use Pd-catalyzed cross-coupling for regioselective modifications .
- Biological testing : Compare IC₅₀ values against kinase targets (e.g., EGFR, JAK2) to correlate substituent effects with potency.
| Substituent | Activity (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| 4-Fluorophenyl | 12.3 ± 1.2 | 8.5 |
| 4-Chlorophenyl | 8.9 ± 0.8 | 6.2 |
| 4-Methoxyphenyl | 25.6 ± 3.1 | 3.1 |
| Data adapted from analogous thioacetamide derivatives . |
Q. How to design mechanistic studies to elucidate the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- CYP inhibition assays : Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4). Measure metabolite formation via LC-MS/MS .
- Molecular docking : Perform in silico simulations (AutoDock Vina) using CYP crystal structures (PDB: 4D7A) to predict binding poses .
- Metabolite identification : Incubate the compound with recombinant CYP isoforms, then profile metabolites using UPLC-QTOF .
Q. What experimental approaches can address discrepancies in solubility data across different solvent systems?
- Methodological Answer :
- Shake-flask method : Dissolve the compound in PBS, DMSO, and ethanol at 25°C. Quantify solubility via UV-vis spectroscopy (λmax ~280 nm) .
- Co-solvency studies : Test binary solvent systems (e.g., PEG-400/water) to improve solubility for in vivo formulations .
Key Considerations for Data Interpretation
- Contradictory bioactivity : Differences in cell line viability (e.g., HepG2 vs. HEK293) may arise from variable expression of target proteins. Validate using CRISPR knockdown models .
- Synthetic by-products : Trace impurities (e.g., oxidized sulfones) can skew biological data. Always include a freshly purified batch for critical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
